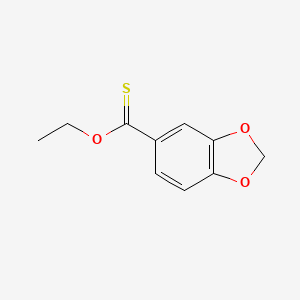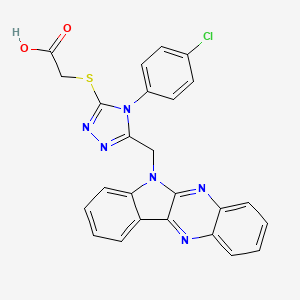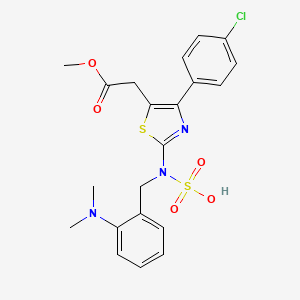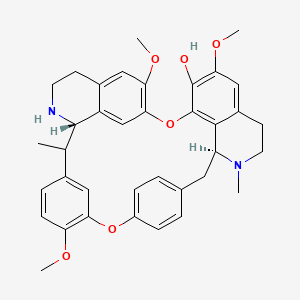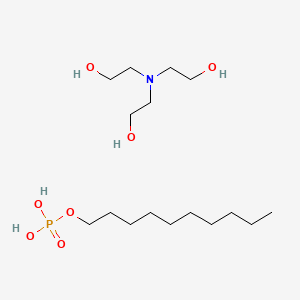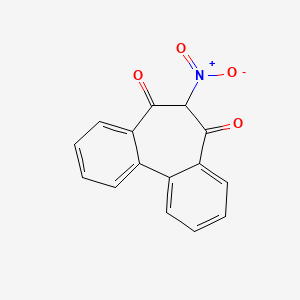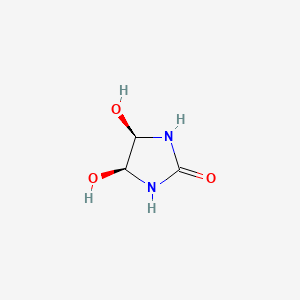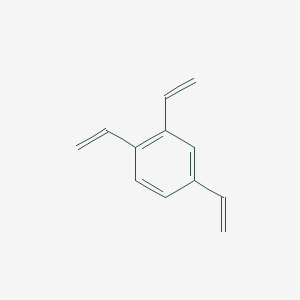
1,2,4-Trivinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trivinylbenzene: is an organic compound with the molecular formula C₁₂H₁₂ It is a derivative of benzene, where three hydrogen atoms are replaced by vinyl groups at the 1, 2, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Trivinylbenzene can be synthesized through the cyclotrimerization of 1-buten-3-yne. This reaction typically employs iron salts or iron complexes as catalysts . The reaction conditions often involve moderate temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar cyclotrimerization processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Trivinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl groups into ethyl groups.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trivinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,2,4-Trivinylbenzene involves its interaction with various molecular targets. The vinyl groups can undergo polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound can participate in electrophilic aromatic substitution reactions, where the vinyl groups act as electron-donating substituents, influencing the reactivity of the benzene ring.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triphenylbenzene: This compound has phenyl groups instead of vinyl groups, leading to different chemical properties and applications.
1,2,4-Trimethylbenzene: This compound has methyl groups instead of vinyl groups, resulting in different reactivity and uses.
Uniqueness: 1,2,4-Trivinylbenzene is unique due to the presence of vinyl groups, which impart distinct chemical reactivity and potential for polymerization. This makes it valuable in the synthesis of advanced materials and as a precursor for various chemical reactions.
Eigenschaften
CAS-Nummer |
7641-80-7 |
|---|---|
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1,2,4-tris(ethenyl)benzene |
InChI |
InChI=1S/C12H12/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-9H,1-3H2 |
InChI-Schlüssel |
DQFAIOJURQGXBT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C=C1)C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


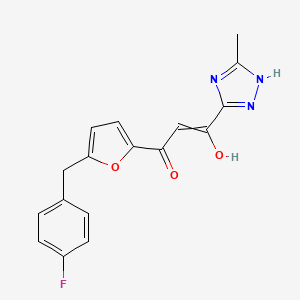
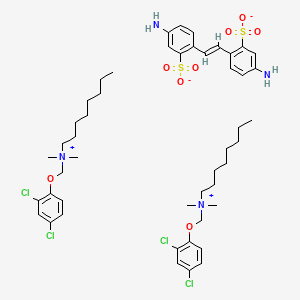
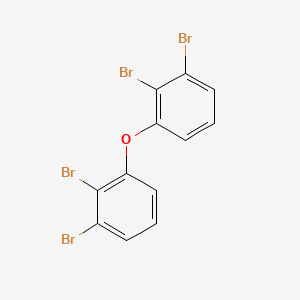
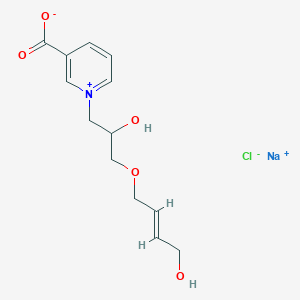
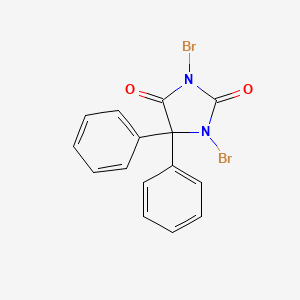
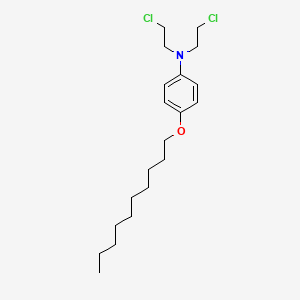
![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
